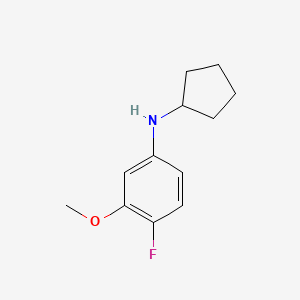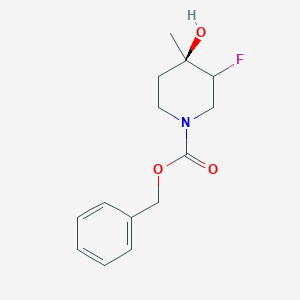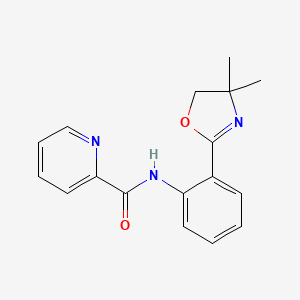
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is a research compound with the molecular formula C21H19N3O2 and a molecular weight of 345.4 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide typically involves the reaction of 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)aniline with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
化学反応の分析
Types of Reactions
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxazole derivatives.
科学的研究の応用
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The oxazole ring and picolinamide moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: Similar structure but with a quinoline moiety instead of picolinamide.
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Contains two oxazole rings linked by an ethane bridge.
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: An intermediate used in the synthesis of other compounds.
Uniqueness
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)picolinamide is unique due to its combination of an oxazole ring and picolinamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-17(2)11-22-16(20-17)12-7-3-4-8-13(12)19-15(21)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,21) |
InChIキー |
YEKMGTXYCLFJLZ-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC=CC=C2NC(=O)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





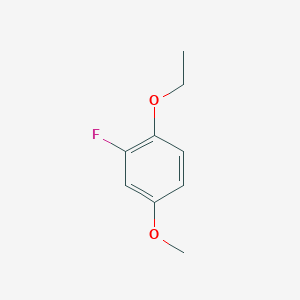


![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)
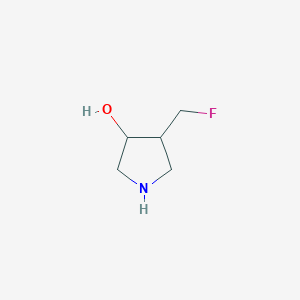
![Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)

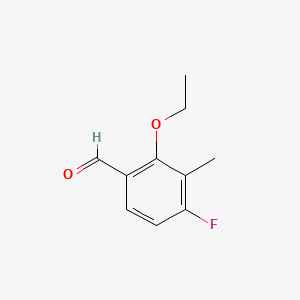
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
